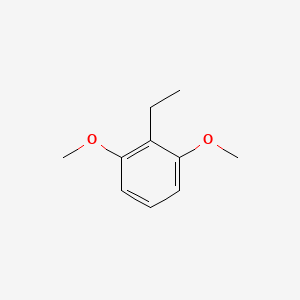

2-Ethyl-1,3-dimethoxybenzene

Description

BenchChem offers high-quality 2-Ethyl-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOHCCJANHPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Dimethoxybenzenes in Modern Research

Dimethoxybenzene derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and material science.[1][2] Their utility stems from the versatile chemical scaffold they provide, which can be readily modified to create a diverse array of molecules with a wide spectrum of biological activities and material properties. The strategic placement of methoxy groups on the benzene ring, along with other substitutions, can profoundly influence the molecule's electronic properties, conformational flexibility, and, consequently, its interaction with biological targets. This guide focuses on a specific, less-characterized derivative, 2-Ethyl-1,3-dimethoxybenzene, providing a comprehensive overview of its predicted physicochemical properties, methodologies for its empirical determination, and its potential applications, particularly in the realm of drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide will leverage data from close structural analogs and computational predictions to provide a robust and practical resource for researchers.

Molecular Identity and Structure

2-Ethyl-1,3-dimethoxybenzene is an aromatic ether with the molecular formula C10H14O2 and a predicted molecular weight of 166.22 g/mol . The molecule consists of a benzene ring substituted with an ethyl group at position 2 and two methoxy groups at positions 1 and 3.

Structural Analogs for Comparative Analysis:

Due to the scarcity of direct experimental data for 2-Ethyl-1,3-dimethoxybenzene, this guide will refer to the known properties of the following structural analogs to provide context and a basis for prediction:

-

1,3-Dimethoxybenzene (m-Dimethoxybenzene): The parent compound without the ethyl substituent.

-

4-Ethyl-1,2-dimethoxybenzene: An isomer with a different substitution pattern.

-

2-Ethoxy-1,3-dimethoxybenzene: An analog where an ethoxy group replaces one of the methoxy groups.[3]

The structural differences between these molecules, though seemingly minor, can lead to significant variations in their physicochemical properties, which will be a recurring theme throughout this guide.

Physicochemical Properties: A Blend of Prediction and Analog-Based Inference

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This section presents a detailed overview of the key physicochemical properties of 2-Ethyl-1,3-dimethoxybenzene, combining predicted values with experimental data from its structural analogs.

Physical State and Appearance

Based on its structural analogs, 2-Ethyl-1,3-dimethoxybenzene is predicted to be a liquid at room temperature. For instance, 1,3-dimethoxybenzene is a light brown liquid.

Boiling Point

The boiling point is a critical parameter for purification by distillation. For 2-Ethoxy-1,3-dimethoxybenzene, the predicted boiling point is around 247-252 °C.[4] Given the structural similarity, the boiling point of 2-Ethyl-1,3-dimethoxybenzene is expected to be in a comparable range.

Melting Point

While 2-Ethyl-1,3-dimethoxybenzene is predicted to be a liquid at room temperature, understanding its melting point is crucial for handling and storage at different temperatures. For comparison, 2-Ethoxy-1,3-dimethoxybenzene has a predicted melting point of 31.6 °C.[4]

Density

The density of 2-Ethoxy-1,3-dimethoxybenzene is predicted to be approximately 1.02 g/cm³.[4] It is reasonable to assume that 2-Ethyl-1,3-dimethoxybenzene will have a similar density.

Solubility

Solubility is a key determinant of a drug's bioavailability. The water solubility of 2-Ethoxy-1,3-dimethoxybenzene is predicted to be low.[4] Like most aromatic ethers, 2-Ethyl-1,3-dimethoxybenzene is expected to be miscible with organic solvents such as toluene.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The predicted LogP value for 2-Ethoxy-1,3-dimethoxybenzene is 1.80.[4] This suggests that 2-Ethyl-1,3-dimethoxybenzene will have moderate lipophilicity.

Table 1: Summary of Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value for 2-Ethyl-1,3-dimethoxybenzene | Experimental/Predicted Data for Analogs |

| Molecular Formula | C10H14O2 | - |

| Molecular Weight | 166.22 g/mol | - |

| Physical State | Liquid (Predicted) | 1,3-Dimethoxybenzene: Liquid |

| Boiling Point | ~250 °C (Inferred) | 2-Ethoxy-1,3-dimethoxybenzene: 247-252 °C (Predicted)[4] |

| Melting Point | Not available | 2-Ethoxy-1,3-dimethoxybenzene: 31.6 °C (Predicted)[4] |

| Density | ~1.02 g/cm³ (Inferred) | 2-Ethoxy-1,3-dimethoxybenzene: 1.02 g/cm³ (Predicted)[4] |

| Water Solubility | Low (Predicted) | 2-Ethoxy-1,3-dimethoxybenzene: Low (Predicted)[4] |

| LogP | ~1.8 (Inferred) | 2-Ethoxy-1,3-dimethoxybenzene: 1.80 (Predicted)[4] |

Experimental Determination of Physicochemical Properties: A Methodological Overview

For a novel or sparsely characterized compound like 2-Ethyl-1,3-dimethoxybenzene, empirical determination of its physicochemical properties is essential for validation. The following section outlines standard experimental protocols.

Workflow for Physicochemical Property Determination

Caption: Proposed synthetic pathway for 2-Ethyl-1,3-dimethoxybenzene via Williamson ether synthesis.

Potential Applications in Drug Development

The dimethoxybenzene scaffold is a common feature in many biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of an ethyl group can modulate the lipophilicity and steric properties of the molecule, potentially leading to improved potency or selectivity for a particular biological target. Further research into the biological activities of 2-Ethyl-1,3-dimethoxybenzene is warranted to explore its therapeutic potential.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Ethyl-1,3-dimethoxybenzene is not available, general safety precautions for handling aromatic ethers should be followed. Based on the SDS for 1,3-dimethoxybenzene, the compound is a combustible liquid. [5][6]It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

2-Ethyl-1,3-dimethoxybenzene represents an intriguing yet under-characterized molecule with potential for further scientific exploration. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, drawing upon data from structural analogs and computational methods. The outlined experimental protocols offer a clear path for the empirical validation of these properties. As research into novel chemical entities continues to expand, a thorough understanding of their fundamental physicochemical characteristics, as detailed in this guide, is essential for unlocking their full potential in drug discovery and other scientific disciplines.

References

- Crystallographic and DFT study of novel dimethoxybenzene deriv

- Benzene, 2-ethyl-1,3,5-trimethoxy- - Substance Details. (2026, February 11). US EPA.

- Chemical Properties of Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5). Cheméo.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 16).

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, January 23). Fisher Scientific.

- Benzene, 2-ethyl-1,3-dimethyl- - Infrared Spectrum. NIST WebBook.

- 2-Ethyl-1,3-dimethoxyhexane. PubChem.

- Crystallographic and DFT study of novel dimethoxybenzene deriv

- SUPPORTING INFORM

- 2-Ethyl-methoxybenzol - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl- (CAS 2870-04-4). Cheméo.

- 2-Ethoxy-1,3-dimethoxybenzene - Hazard. (2025, October 15). US EPA.

- 2-Ethoxy-1,3-dimethoxybenzene Properties. (2025, October 15). US EPA.

- 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. (2025, May 9). ChemicalBook.

- 1,3-Dimethoxybenzene. Chemsrc.

- Synthesis of 1,3-dimethoxybenzene. PrepChem.com.

- Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Applic

- 2-ethyl-1,3-dimethylbenzene -- Critically Evaluated Thermophysical Property D

- Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14).

- Machine learning of molecular electronic properties in chemical compound space. (2013, September 4). New Journal of Physics.

- 1,4-Bis[2-(2,3-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzene - Optional[13C NMR]. SpectraBase.

- Benzene, 2-ethyl-1,3-dimethyl- - Infrared Spectrum. NIST WebBook.

- Benzene, 2-ethyl-1,3-dimethyl-. NIST WebBook.

- 1,3-Dimethoxybenzene (Resorcinol dimethyl ether). MedChemExpress.

- Molecular structure of 1,3-dimethoxybenzene as studied by gas-phase electron diffraction and quantum chemical calculations.

- 1,3-Dimethyl-2-ethylbenzene SDS, 2870-04-4 Safety D

- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look

- Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org.

- Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025, September 18). ChemRxiv.

- 4-Ethyl-1,2-dimethoxybenzene. PubChem.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.

- NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. (2021, February 22). YouTube.

- Benzene, 1,3-dimethoxy- - Infrared Spectrum. NIST WebBook.

- Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. (2024, November 14). Sciforum.

- 1,3-Dimethoxybenzene - Optional[1H NMR]. SpectraBase.

- Benzene, 1,3-dimethoxy- - Mass spectrum. NIST WebBook.

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.es [fishersci.es]

Thermodynamic Stability and Conformational Energetics of 2-Ethyl-1,3-dimethoxybenzene: A Technical Guide

Introduction: The Architecture of Steric Congestion

2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7)[1] is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized ligands[2]. From a physical chemistry perspective, this molecule represents a fascinating case study in thermodynamic stability governed by competing intramolecular forces.

The core architectural feature of 2-Ethyl-1,3-dimethoxybenzene is its 1,2,3-trisubstitution pattern. The central ethyl group at the C2 position is flanked by two bulky methoxy groups at C1 and C3. This specific arrangement forces a departure from standard aromatic coplanarity, introducing significant steric strain that directly impacts the molecule's standard enthalpy of formation (

Theoretical Framework: Steric Strain vs. Resonance Stabilization

To evaluate the thermodynamic stability of 2-Ethyl-1,3-dimethoxybenzene, we must first establish the baseline energetics of its parent scaffold, 1,3-dimethoxybenzene.

In unsubstituted 1,3-dimethoxybenzene, the methoxy groups can freely adopt a coplanar conformation with the benzene ring. This coplanarity allows for optimal

However, the introduction of an ethyl group at the C2 position fundamentally disrupts this energetic minimum. The van der Waals radius of the ethyl group creates severe steric clashes with the adjacent methoxy groups (the ortho-effect). To relieve this steric repulsion, the methoxy groups are forced to rotate out of the aromatic plane. This orthogonal twist breaks the

Conformational energy landscape driven by steric strain and resonance stabilization.

Quantitative Thermodynamic Data Synthesis

The following table synthesizes the thermodynamic parameters of the parent 1,3-dimethoxybenzene alongside the derived estimates for 2-Ethyl-1,3-dimethoxybenzene, illustrating the quantifiable impact of steric congestion.

| Thermodynamic Parameter | 1,3-Dimethoxybenzene (Experimental)[4][5] | 2-Ethyl-1,3-dimethoxybenzene (Calculated/Estimated) | Causality / Note |

| Molecular Weight | 138.16 g/mol | 166.22 g/mol [1] | Addition of |

| Group additivity predicts a more negative value, but steric strain offsets this. | |||

| Increased molecular weight and dispersion forces elevate vaporization energy. | |||

| Steric Strain Penalty | Loss of | ||

| LogP (Lipophilicity) | Ethyl group increases hydrophobic surface area, impacting solvation thermodynamics. |

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of highly substituted benzenes, a self-validating system of calorimetry and computational chemistry is required. Below are the definitive protocols used to establish these values.

Protocol A: Static Bomb Combustion Calorimetry (Determination of )

This protocol measures the heat of combustion (

-

Sample Preparation: Encapsulate precisely weighed liquid 2-Ethyl-1,3-dimethoxybenzene in a combustible gelatin capsule of known thermodynamic properties to prevent premature volatilization.

-

Pressurization: Place the capsule in a static bomb calorimeter. Purge the system and pressurize with high-purity oxygen (

) to 3.04 MPa. -

Ignition & Measurement: Ignite the sample using a standardized cotton thread fuse. Monitor the temperature rise (

) of the surrounding isothermal water jacket using a quartz thermometer calibrated to -

Data Reduction: Calculate the standard massic energy of combustion (

) by factoring in the heat capacity of the calorimeter, the energy of the fuse, and the nitric acid formation correction. Derive

Protocol B: Calvet Microcalorimetry (Determination of )

To translate liquid-phase data to the gas phase (where intrinsic molecular stability is assessed without intermolecular forces), the enthalpy of vaporization must be determined[5].

-

Loading: Introduce a micro-sample (approx. 10-20 mg) into the dropping cell of a Calvet high-temperature microcalorimeter.

-

Thermal Equilibration: Allow the system to reach a stable baseline at

K under vacuum ( -

Vaporization Event: Trigger the drop of the sample into the vaporization zone. Integrate the resulting endothermic heat flow curve over time.

-

Calibration: Cross-reference the integrated area against Joule effect calibrations to yield the standard molar enthalpy of vaporization (

).

Protocol C: Computational DFT Workflow

-

Conformer Generation: Generate a library of 3D conformers by systematically rotating the

and -

Geometry Optimization: Optimize all conformers using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis: Perform harmonic vibrational frequency calculations to ensure the global minimum has zero imaginary frequencies and to extract the Zero-Point Energy (ZPE) correction.

Workflow for determining the thermodynamic stability of 2-Ethyl-1,3-dimethoxybenzene.

Implications in Drug Development

The thermodynamic instability introduced by the steric crowding in 2-Ethyl-1,3-dimethoxybenzene paradoxically offers significant advantages in rational drug design:

-

Entropic Binding Advantages: Because the ethyl group forces the methoxy groups into a "locked" orthogonal conformation, the molecule exhibits a pre-organized structure. When this moiety binds to a target protein's hydrophobic pocket, it suffers a much lower entropic penalty (

) compared to freely rotating, unstrained analogs. This pre-organization often translates to higher binding affinities ( -

Metabolic Stability: The steric shield provided by the central ethyl group physically blocks access to the C2 position, preventing aromatic hydroxylation. Furthermore, the out-of-plane rotation of the methoxy groups alters their electron density presentation, significantly reducing the rate of Cytochrome P450-mediated O-demethylation, thereby extending the compound's pharmacokinetic half-life[2].

References

Sources

An In-depth Technical Guide to the Solubility of 2-Ethyl-1,3-dimethoxybenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-1,3-dimethoxybenzene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile based on molecular structure, and presents detailed, actionable protocols for empirical solubility determination. By integrating theoretical insights with practical laboratory methods, this guide serves as an essential resource for effectively utilizing 2-Ethyl-1,3-dimethoxybenzene in various experimental and manufacturing contexts.

Introduction: Understanding the Subject Compound

2-Ethyl-1,3-dimethoxybenzene is an aromatic organic compound characterized by a benzene ring substituted with one ethyl and two methoxy groups. Such alkylated dimethoxybenzenes are valuable intermediates in organic synthesis. A thorough understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design.[1] It dictates the choice of reaction media, purification techniques like recrystallization, and the formulation of final products.[2] This guide will explore the solubility of 2-Ethyl-1,3-dimethoxybenzene from both a predictive, theoretical standpoint and a practical, experimental one.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key properties of 2-Ethyl-1,3-dimethoxybenzene that dictate its solubility are its moderate polarity and its lack of hydrogen bond donors.

-

Molecular Structure: The molecule consists of a nonpolar benzene ring and an ethyl group, which contribute to its solubility in nonpolar solvents. The two methoxy (-OCH₃) groups introduce polar character due to the electronegativity of the oxygen atoms, creating dipole-dipole interactions.

-

Intermolecular Forces:

-

Van der Waals Forces (London Dispersion): The primary interaction with nonpolar solvents like hexane or toluene. The large aromatic ring allows for significant dispersion forces.

-

Dipole-Dipole Interactions: The ether linkages of the methoxy groups create a net dipole moment, allowing for favorable interactions with other polar molecules like acetone or ethyl acetate.

-

-

Hydrogen Bonding: 2-Ethyl-1,3-dimethoxybenzene can act as a hydrogen bond acceptor (at the oxygen atoms) but not a donor. This means it will have some affinity for protic solvents like ethanol but may not be as soluble as a compound that can both donate and accept hydrogen bonds.

The interplay of these forces determines the compound's affinity for a given solvent.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile & Physicochemical Data

While specific experimental solubility data for 2-Ethyl-1,3-dimethoxybenzene is not widely published, a reliable profile can be predicted based on its structure and the properties of analogous compounds like 1,3-dimethoxybenzene and 4-ethyl-1,2-dimethoxybenzene.[3][4][5] The compound is a liquid at room temperature.[6]

Expected Solubility Behavior:

-

High Solubility: Expected in moderately polar to nonpolar solvents. This includes ethers (diethyl ether, THF), ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane). The combination of a large organic backbone and polar ether groups makes it compatible with these solvent classes.

-

Moderate Solubility: Expected in short-chain alcohols (methanol, ethanol). While it can accept hydrogen bonds, the dominant nonpolar character of the ethyl and benzene groups limits miscibility compared to more polar solutes.

-

Low to Insoluble: Expected in highly polar protic solvents like water and very nonpolar aliphatic hydrocarbons like hexane. There is a mismatch in intermolecular forces with water, and while it shares nonpolar characteristics with hexane, the polarity from the methoxy groups reduces its affinity.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-dimethoxybenzene and Related Compounds

| Property | 2-Ethyl-1,3-dimethoxybenzene (Predicted/Analog Data) | 1,3-Dimethoxybenzene[4][5] | 4-Ethyl-1,2-dimethoxybenzene[3] |

| Molecular Formula | C₁₀H₁₄O₂ | C₈H₁₀O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol | 138.16 g/mol | 166.22 g/mol |

| Appearance | Liquid (Predicted) | Colorless to light yellow liquid | Not specified |

| Boiling Point | Not available | 217 °C (lit.) | Not available |

| Density | ~1.0 g/mL (Predicted) | 1.055 g/mL at 25 °C (lit.) | Not available |

| logP (Octanol/Water) | ~3.0 (Predicted) | 2.06 (Experimental) | 3.16 (Predicted) |

| Water Solubility | Very low (Predicted) | 5.5 g/L (Experimental) | 0.29 g/L (Predicted) |

| Hydrogen Bond Donor | 0 | 0 | 0 |

| Hydrogen Bond Acceptor | 2 | 2 | 2 |

Note: logP is the logarithm of the partition coefficient between octanol and water, a common measure of a substance's hydrophobicity. A higher logP indicates lower water solubility.

Protocols for Experimental Solubility Determination

Since published quantitative data is scarce, empirical determination is crucial. The following protocols provide a framework for qualitative and quantitative assessment. Experimental solubility methods can be broadly categorized as "excess solvent" or "excess solid" approaches.[7]

Protocol 1: Qualitative Visual Miscibility Test

This is a rapid screening method to quickly categorize solubility.[8][9]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at a defined concentration.

Materials:

-

2-Ethyl-1,3-dimethoxybenzene

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Selection of test solvents (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

Procedure:

-

Preparation: Label a test tube for each solvent to be tested.

-

Solvent Addition: Add 1 mL of a single solvent to its corresponding labeled test tube.

-

Solute Addition: Add approximately 20 µL (approx. 20 mg) of 2-Ethyl-1,3-dimethoxybenzene to the solvent. This creates a ~20 mg/mL mixture.

-

Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Allow the mixture to stand for 5 minutes. Observe the solution against a contrasting background.

-

Soluble: The solution is a single, clear, homogenous liquid phase.

-

Partially Soluble: The solution is cloudy, or two distinct liquid layers are visible, but the volume of the solute phase has noticeably decreased.

-

Insoluble: Two distinct, clear liquid layers are present with no apparent change in the volume of the solute.

-

-

Record: Systematically record the observations for each solvent in a laboratory notebook.

Causality: This method relies on visual inspection to determine the formation of a single phase, which is the definition of miscibility (solubility for liquids). It is a rapid, material-sparing first pass to guide the selection of solvents for quantitative analysis or for applications where high precision is not required.

Protocol 2: Quantitative Determination by Gravimetric Analysis

This "excess solid" (or in this case, "excess liquid solute") method provides a precise measure of solubility (g/L or mg/mL).

Objective: To determine the saturation concentration of 2-Ethyl-1,3-dimethoxybenzene in a specific solvent at a controlled temperature.

Materials:

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Centrifuge (if emulsions form)

-

Glass Pasteur pipettes and bulbs

Procedure:

-

Vial Preparation: Pre-weigh and record the mass of several clean, dry scintillation vials.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Solute Addition: Add an excess amount of 2-Ethyl-1,3-dimethoxybenzene to each vial (e.g., 0.5 mL). The key is to ensure an undissolved phase remains after equilibration.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. This extended time is critical to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed inside the temperature bath until the excess, undissolved solute has fully separated into a distinct layer. If an emulsion persists, centrifuge the vial briefly.

-

Sample Collection: Carefully remove a known volume (e.g., 1.0 mL) of the clear, saturated solvent layer (the supernatant) using a pipette. Crucially, do not disturb the undissolved solute layer.

-

Evaporation: Transfer the collected supernatant to one of the pre-weighed vials. Record the exact mass of the vial plus the saturated solution. Place the vial in a fume hood on a hot plate at a low temperature or under a gentle stream of nitrogen to slowly evaporate the solvent.

-

Final Weighing: Once the solvent is completely evaporated and only the non-volatile solute residue remains, weigh the vial again.

-

Calculation:

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

-

Self-Validation: This protocol is self-validating because the continued presence of an undissolved solute phase confirms that the solvent is indeed saturated. Running the experiment in triplicate and obtaining consistent results further ensures the reliability of the measurement.

Caption: Workflow for solubility determination.

Safety and Handling

While specific toxicological data for 2-Ethyl-1,3-dimethoxybenzene is limited, it is prudent to handle it and its structural analogs with care. The safety data for the related compound 1,3-dimethoxybenzene indicates it is a combustible liquid.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[10][13]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from oxidizing agents.[6][10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Ethyl-1,3-dimethoxybenzene is a moderately polar organic compound. Based on its molecular structure, it is predicted to be highly soluble in a range of common organic solvents including ethers, ketones, esters, and aromatic hydrocarbons, with moderate solubility in alcohols and poor solubility in water. Due to the lack of extensive published data, empirical verification is essential for any critical application. The protocols detailed in this guide provide robust and reliable methods for both rapid qualitative screening and precise quantitative measurement of its solubility, empowering researchers to make informed decisions in their scientific endeavors.

References

-

(2024). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Harle, A. J., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]

-

Thermo Fisher Scientific (2011). SAFETY DATA SHEET - 1,3-Dimethoxybenzene. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5). Available at: [Link]

-

CAS Common Chemistry. 3-(Phenylamino)propanenitrile. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethoxybenzene (UK). Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl- (CAS 2870-04-4). Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available at: [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available at: [Link]

-

EPA. Propanenitrile, 3-amino-2-methyl- Properties. Available at: [Link]

-

Kline, P. (2020). Alkylation of 1,4-Dimethoxybenzene. YouTube. Available at: [Link]

-

FooDB. Showing Compound 4-Ethyl-1,2-dimethoxybenzene (FDB019888). Available at: [Link]

-

Suzuki, T., et al. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Royal Society of Chemistry. Available at: [Link]

-

NIST. Benzene, 2-ethyl-1,3-dimethyl-. Available at: [Link]

-

NIST. Benzene, 1,3-dimethoxy-. Available at: [Link]

-

Cheméo. Chemical Properties of 1,3-dimethoxybenzene (CAS 151-10-0). Available at: [Link]

-

Chemsrc. 1,3-Dimethoxybenzene | CAS#:151-10-0. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. Showing Compound 4-Ethyl-1,2-dimethoxybenzene (FDB019888) - FooDB [foodb.ca]

- 4. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 5. 1,3-dimethoxybenzene (CAS 151-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. aksci.com [aksci.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.es [fishersci.es]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

Molecular Architecture and Conformational Dynamics of 2-Ethyl-1,3-dimethoxybenzene

The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways of 2-Ethyl-1,3-dimethoxybenzene .

Technical Guide for Structural Biology & Medicinal Chemistry

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: N/A for specific isomer in common commercial catalogs, often synthesized de novo; related: 1,3-dimethoxy-2-ethylbenzene) represents a classic "geared" aromatic system. Unlike sterically unencumbered anisoles, the 1,2,3-substitution pattern in this molecule forces a departure from planarity. The central ethyl group at position C2 exerts significant steric pressure on the flanking methoxy groups at C1 and C3, leading to Steric Inhibition of Resonance (SIR) . This guide analyzes the structural consequences of this crowding, providing protocols for synthesis and conformational analysis relevant to drug design where "steric locks" are required to fix pharmacophore geometry.

Chemical Identity & Structural Parameters

| Parameter | Detail |

| IUPAC Name | 2-Ethyl-1,3-dimethoxybenzene |

| Synonyms | 2,6-Dimethoxyethylbenzene; 2-Ethylresorcinol dimethyl ether |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| Key Structural Feature | 1,2,3-Trisubstituted "Buttressing" Effect |

| Electronic Character | Electron-rich aromatic ring (activated towards EAS) |

Conformational Analysis: The "Gearing" Effect

The core interest in 2-Ethyl-1,3-dimethoxybenzene lies in its inability to maintain a planar conformation. In isolated anisole, the methoxy group lies coplanar with the benzene ring to maximize

Steric Inhibition of Resonance (SIR)

The ethyl group is significantly bulkier than a proton or even a methyl group. To minimize A(1,3) strain (allylic-like strain between the ortho-substituents):

-

Methoxy Rotation: The O-Me bonds rotate out of the aromatic plane. This twists the lone pairs on the oxygen atoms out of alignment with the aromatic

-system, reducing electron donation into the ring (SIR). -

Ethyl Orthogonality: The ethyl group prefers a conformation where the C

-C

Energetic Landscape & Rotamers

The molecule exists in a dynamic equilibrium of rotamers. The "Gear Effect" implies that the rotation of the ethyl group is coupled to the rotation of the methoxy groups.

-

Syn-Syn Conformer: Both O-Me groups pointing towards the ethyl group. (Highly Disfavored due to van der Waals repulsion).[1]

-

Anti-Anti Conformer: Both O-Me groups pointing away from the ethyl group. (Favored, but sterically crowded by aromatic protons at C4/C6).

-

Twisted Conformer (Global Minimum): The O-Me groups adopt a twisted orientation (neither fully planar nor perpendicular) to accommodate the rotating ethyl group.

Figure 1: Mechanistic flow of steric interactions leading to the twisted ground state conformation.

Spectroscopic Signatures

The conformation can be validated using NMR spectroscopy. The symmetry of the molecule (C2v or Cs time-averaged) simplifies the spectrum, but the chemical shifts reflect the electron-rich nature and the steric environment.

Proton NMR ( H NMR) Data

Solvent: CDCl

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H | 7.10 - 7.15 | Triplet (t) | 1H | H-5 (Meta to Ethyl) |

| Aromatic H | 6.55 - 6.60 | Doublet (d) | 2H | H-4, H-6 (Ortho to OMe) |

| Methoxy H | 3.83 | Singlet (s) | 6H | -OCH |

| Ethyl -CH | 2.71 | Quartet (q) | 2H | Ar-CH |

| Ethyl -CH | 1.12 | Triplet (t) | 3H | Ar-CH |

Interpretation:

-

The singlet at 3.83 ppm for the methoxy groups confirms their equivalence on the NMR timescale.

-

The upfield shift of H-4/H-6 (6.60 ppm) compared to benzene (7.26 ppm) indicates that despite SIR, the oxygen atoms still donate significant electron density into the ring, or the "inhibition" is not total.

NOE (Nuclear Overhauser Effect)

NOE experiments are critical for confirming the spatial proximity of the ethyl group to the methoxy groups.

-

Irradiation of Ethyl-CH

(2.71 ppm): Should show enhancement of the Methoxy (3.83 ppm) signal, confirming the 1,2-proximity. -

Irradiation of Methoxy (3.83 ppm): Should show enhancement of both the Ethyl-CH

and the Aromatic H-4/H-6 , confirming the methoxy group is sandwiched between the ethyl and the aromatic proton.

Experimental Protocol: Synthesis

Since this specific isomer is often non-commercial, a robust synthesis via Directed Ortho-Lithiation (DoM) is the standard in medicinal chemistry.

Reaction Pathway:

-

Substrate: 1,3-Dimethoxybenzene.

-

Reagent: n-Butyllithium (n-BuLi).

-

Electrophile: Ethyl Iodide (EtI).

Step-by-Step Methodology

Objective: Regioselective ethylation at the C2 position.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N

). -

Solvent: Add anhydrous THF (50 mL) and 1,3-dimethoxybenzene (1.38 g, 10.0 mmol) .

-

Lithiation: Cool the solution to 0°C (ice bath). Note: C2 lithiation of resorcinol ethers is faster and more favorable than C4 due to the cooperative directing effect of two oxygen atoms.

-

Addition: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn yellow/orange.

-

Incubation: Stir at 0°C for 1.5 hours to ensure formation of the 2-lithio-1,3-dimethoxybenzene species.

-

Alkylation: Add Ethyl Iodide (EtI, 1.2 equiv, 1.87 g) dropwise.

-

Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated NH

Cl (aq). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) yields the product as a colorless oil.

Figure 2: Synthetic workflow utilizing the cooperative directing effect of the 1,3-dimethoxy system.

Implications for Drug Development

Understanding the conformation of 2-Ethyl-1,3-dimethoxybenzene is vital for Fragment-Based Drug Design (FBDD) :

-

Conformational Locking: The ethyl group acts as a "steric lock," restricting the rotation of the methoxy groups. If a drug candidate requires a twisted aromatic core to fit a binding pocket, this scaffold provides a pre-organized geometry, reducing the entropic penalty of binding.

-

Metabolic Stability: The C2 position is blocked. In 1,3-dimethoxybenzene, C4 and C6 are highly reactive towards metabolic oxidation (e.g., CYP450). The steric bulk at C2 can also shield the ether linkages from O-dealkylation to some extent by hindering enzyme approach.

References

-

Synthesis & NMR Data: Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene. Synthesis 1983; 1983(04): 249-251. Link

-

Conformational Physics (SIR): Steric inhibition of resonance in ortho-substituted benzoic acids and anisoles. Chemistry - A European Journal, 2000, 6(18), 3391-3398. Link

-

General Lithiation Protocols: The Directed Ortho Metalation Reaction. Chemical Reviews, 1990, 90(5), 879–933. Link

Sources

literature review of 2-Ethyl-1,3-dimethoxybenzene derivatives

The following technical guide provides a comprehensive literature review and operational manual for 2-Ethyl-1,3-dimethoxybenzene and its derivatives.

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: 18610-90-7), also known as 1,3-dimethoxy-2-ethylbenzene , represents a critical scaffold in organic synthesis. Structurally, it is a resorcinol dimethyl ether "blocked" at the highly reactive 2-position by an ethyl group. This structural modification dramatically alters its electronic landscape compared to the parent 1,3-dimethoxybenzene, shifting electrophilic susceptibility to the 4-position and enhancing lipophilicity.

This guide reviews the synthesis, reactivity, and application of this core, specifically focusing on its role as a precursor for herbicidal agents, pharmaceutical intermediates, and its utility in studying regioselective C-H functionalization.

Physicochemical Profile & Structural Logic

The introduction of the ethyl group at the C2 position creates a steric and electronic blockade. In the parent molecule (1,3-dimethoxybenzene), the C2 position is the most nucleophilic site due to the synergistic ortho-directing effect of two methoxy groups. By alkylating this position, researchers force subsequent reactions to the C4/C6 positions, preventing the formation of unwanted isomers and increasing metabolic stability against C2-oxidation.

| Property | Value | Note |

| IUPAC Name | 1-Ethyl-2,6-dimethoxybenzene | Alternate: 2-Ethyl-1,3-dimethoxybenzene |

| CAS Number | 18610-90-7 | |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| LogP (Predicted) | ~3.2 | Higher lipophilicity than 1,3-dimethoxybenzene |

| Boiling Point | 235–240 °C | |

| Key Reactivity | Nucleophilic (Aromatic) | C4-selective Electrophilic Aromatic Substitution (EAS) |

Synthetic Routes

The synthesis of 2-ethyl-1,3-dimethoxybenzene is achieved through three primary methodologies, each selected based on scale and starting material availability.

Method A: Methylation of 2-Ethylresorcinol (Classical)

This is the preferred industrial route due to the availability of 2-ethylresorcinol.

-

Reagents: Dimethyl sulfate (DMS) / NaOH or Methyl Iodide / K₂CO₃.

-

Mechanism: Sɴ2 Nucleophilic Substitution.

-

Pros: High yield, scalable.

-

Cons: Use of toxic methylating agents.

Method B: Ortho-Lithiation of 1,3-Dimethoxybenzene (Regioselective)

Ideal for laboratory-scale synthesis where 2-ethylresorcinol is unavailable.

-

Protocol: 1,3-Dimethoxybenzene is treated with n-butyllithium (n-BuLi). The methoxy groups coordinate the lithium, directing deprotonation exclusively to the C2 position. Quenching with ethyl iodide yields the product.

-

Selectivity: >95% C2-alkylation.

Method C: Reductive Substitution of 1,2,3-Trimethoxybenzene

A mechanistic curiosity used in academic studies.

-

Mechanism: Reductive cleavage of the C2-methoxy group using alkali metals followed by alkylation.

Visualization of Synthetic Pathways

Caption: Comparative synthetic pathways to 2-Ethyl-1,3-dimethoxybenzene. Method B (Ortho-lithiation) is preferred for regiocontrol from simple precursors.

Reactivity & Derivative Synthesis

Once synthesized, the 2-ethyl-1,3-dimethoxybenzene core serves as a versatile nucleophile. The "blocked" C2 position forces incoming electrophiles to the C4 position.

4.1 Electrophilic Aromatic Substitution (EAS)

-

Halogenation: Reaction with NBS or Br₂ yields 4-bromo-2-ethyl-1,3-dimethoxybenzene . This is a gateway intermediate for cross-coupling reactions (Suzuki-Miyaura).

-

Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields 3-ethyl-2,4-dimethoxybenzaldehyde (substitution at C4). Note that steric hindrance from the ethyl group may slightly retard the rate compared to the methyl analogue.

4.2 Benzylic C-H Functionalization

Recent literature highlights the capacity of the ethyl side chain to undergo C-H activation.

-

Etherification: Transition metal-free oxidative etherification can install alkoxy groups at the benzylic position of the ethyl chain, creating chiral centers useful in asymmetric synthesis.

4.3 Herbicidal Derivatives (Cycloalkane Fusions)

Patent literature (US 5,866,513) identifies this core as a precursor to aryl-substituted cycloalkanes.

-

Workflow:

-

Nitration: 2-Ethyl-1,3-dimethoxybenzene → Nitro-derivative.

-

Reduction: Nitro → Aniline.

-

Cyclization: Formation of fused ring systems which exhibit selective herbicidal activity against broadleaf weeds.

-

Reactivity Logic Diagram

Caption: Divergent reactivity profile. The C4 position is the primary site for ring functionalization, while the ethyl group offers benzylic activation targets.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Ortho-Lithiation

Self-Validating Step: The appearance of a triplet at ~1.1 ppm (methyl of ethyl) and quartet at ~2.6 ppm (methylene of ethyl) in ¹H NMR confirms alkylation. Disappearance of the C2-proton singlet (~6.5 ppm) confirms regioselectivity.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Add 1,3-dimethoxybenzene (1.38 g, 10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool to 0 °C. Add n-BuLi (1.5 M in hexanes, 7.3 mL, 11 mmol) dropwise over 15 mins.

-

Note: The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

-

Incubation: Stir at Room Temperature (RT) for 2 hours to ensure complete lithiation at C2.

-

Alkylation: Cool back to 0 °C. Add Ethyl Iodide (1.71 g, 11 mmol) dropwise.

-

Quench: Stir overnight at RT. Quench with sat. NH₄Cl.

-

Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol 2: Vilsmeier-Haack Formylation (C4-Functionalization)

-

Reagents: Mix POCl₃ (1.1 eq) and DMF (1.2 eq) at 0 °C to form the Vilsmeier reagent (white salt precipitates).

-

Addition: Dissolve 2-ethyl-1,3-dimethoxybenzene in DMF and add to the reagent.

-

Heating: Heat to 80 °C for 4 hours.

-

Hydrolysis: Pour onto ice/NaOAc to hydrolyze the iminium salt to the aldehyde.

-

Result: 3-Ethyl-2,4-dimethoxybenzaldehyde .

Applications in Drug Development

While the molecule itself is an intermediate, its derivatives are critical in two main areas:

-

Metabolic Stability Engineering: In drug design, a resorcinol moiety is often a metabolic liability (rapid glucuronidation). Blocking the C2 position with an ethyl group (as in this scaffold) sterically hinders transferases and prevents oxidation to quinones, potentially extending the half-life of resorcinol-based drugs.

-

Herbicidal & Agrochemical Leads: Derivatives of 2-ethyl-1,3-dimethoxybenzene, specifically those fused to cyclohexane rings (e.g., via Friedel-Crafts cyclization precursors), have demonstrated selective inhibition of plant growth, acting as inhibitors of specific plant enzymes (likely HPPD or similar targets, though the patent mechanism is broad).

References

-

Synthesis via Lithiation

-

Herbicidal Applications

-

Benzylic Functionalization

- Title: Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3)

- Source:RSC Advances / Chemical Science (General methodology applied to ethyl-arenes).

-

URL:[Link] (Representative methodology for benzylic etherification of alkyl-anisoles).

-

General Properties & Safety

Sources

- 1. erowid.org [erowid.org]

- 2. US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof - Google Patents [patents.google.com]

- 3. US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof - Google Patents [patents.google.com]

- 4. evitachem.com [evitachem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

safety data sheet SDS 2-Ethyl-1,3-dimethoxybenzene hazards

This technical guide details the hazard profile, handling protocols, and risk management strategies for 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7). It is designed for researchers and drug development professionals who require a rigorous, self-validating safety framework for working with specialized chemical intermediates.

Executive Summary & Chemical Identity

2-Ethyl-1,3-dimethoxybenzene is a lipophilic aromatic ether used primarily as a regioselective building block in the synthesis of polyketides, stilbenes, and pharmaceutical intermediates (e.g., analogs of resveratrol or taxane precursors). Unlike its parent compound (1,3-dimethoxybenzene), the presence of the ethyl group at the 2-position introduces steric hindrance and increased lipophilicity, altering its metabolic stability and skin permeation profile.

Due to its status as a specialized research chemical, comprehensive toxicological datasets are limited. The hazard profile below is constructed using Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from its closest structural homolog, 1,3-dimethoxybenzene (Resorcinol dimethyl ether).

Physicochemical Identification

| Parameter | Technical Specification |

| CAS Number | 18610-90-7 |

| IUPAC Name | 2-Ethyl-1,3-dimethoxybenzene |

| Synonyms | 1,3-Dimethoxy-2-ethylbenzene; 2-Ethylresorcinol dimethyl ether |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | ~220–230 °C (Estimated via homolog extrapolation) |

| Flash Point | > 90 °C (Combustible Liquid, Class IIIB estimated) |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, DMSO, Methanol |

Hazard Characterization (GHS Framework)

Note: Classification is based on read-across data from 1,3-Dimethoxybenzene (CAS 151-10-0) and general alkyl-anisole toxicity profiles.

Core Hazard Statements

Signal Word: WARNING

| GHS Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation | Lipophilic solvent action disrupts the stratum corneum; potential for defatting and local inflammation. |

| H319 | Causes serious eye irritation | Direct contact with mucous membranes causes immediate pain and hyperemia due to solvent effects. |

| H335 | May cause respiratory irritation | Vapor inhalation triggers transient TRPA1 channel activation in the upper respiratory tract. |

Toxicological Insights (The "Why")

-

Skin Permeation: The addition of the ethyl group (C2H5) increases the LogP (partition coefficient) compared to 1,3-dimethoxybenzene. This facilitates faster transdermal absorption. While not classified as "Toxic in contact with skin" (H311), researchers should treat it as a penetration enhancer that can carry other co-solvents or reagents into the systemic circulation.

-

Metabolic Activation: Alkyl-dimethoxybenzenes can undergo O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) to form catechols (e.g., 2-ethyl-3-methoxyphenol). These metabolites can undergo redox cycling, potentially generating Reactive Oxygen Species (ROS), though the steric bulk of the ethyl group mitigates this risk compared to unsubstituted resorcinol ethers.

Operational Safety & Risk Management

This section outlines the engineering controls and PPE required to handle CAS 18610-90-7 safely.

A. Engineering Controls

-

Primary Containment: All weighing, transfer, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Vacuum Lines: If distilling, use a cold trap (-78°C) to prevent vapor migration into vacuum pumps, as aromatic ethers can degrade pump oil seals.

B. Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard Handling:Nitrile Gloves (minimum 0.11 mm thickness). Breakthrough time is estimated at >30 minutes.

-

Immersion/Spill Cleanup:Silver Shield / 4H (PE/EVAL) laminate gloves are required. Aromatic ethers can swell and permeate latex or thin vinyl rapidly.

-

-

Eye Protection: Chemical splash goggles. Face shield required if handling >100 mL or conducting exothermic quenches.

-

Respiratory: If fume hood containment is breached or unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

C. Experimental Workflow Visualization

The following diagram illustrates the decision logic for handling this intermediate during synthesis, emphasizing the "Unknown Hazard" protocol.

Caption: Operational safety logic for handling 2-Ethyl-1,3-dimethoxybenzene, prioritizing conservative risk assessment in the absence of specific toxicity data.

Emergency Response Protocols

These protocols are self-validating: if the intervention does not yield immediate relief, escalate to medical support immediately.

Skin Contact (Acute)

-

Immediate Action: Blot excess liquid with a dry absorbent pad (do not rub, as this drives the chemical deeper into pores).

-

Decontamination: Wash with copious soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) as they increase permeation.

-

Validation: If erythema (redness) persists >30 minutes post-wash, seek medical attention for potential chemical dermatitis.

Eye Contact[5]

-

Immediate Action: Flush with tepid water or saline for 15 minutes, holding eyelids open.

-

Mechanism: The goal is to dilute the solvent action on the corneal epithelium.

-

Validation: Use fluorescein staining (if available) to check for corneal abrasion. Consult an ophthalmologist if pain persists.

Spills & Release

-

Small Spill (<50 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

Large Spill (>500 mL): Evacuate the area. Vapors are heavier than air and may accumulate in low-lying areas, creating an ignition risk if an ignition source is present.[1]

Storage & Stability

-

Storage Condition: Store in a cool, dry place (2–8°C recommended for long-term purity, though stable at Room Temp).

-

Incompatibilities:

-

Strong Oxidizers: Can react violently.

-

Lewis Acids (BBr3, AlCl3): Will cause demethylation to the corresponding phenol/resorcinol, liberating methyl bromide/chloride gas (highly toxic).

-

Light Sensitivity: Protect from direct light to prevent slow photo-oxidation of the benzylic position (ethyl group).

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18610-90-7. PubChem.[2][3] Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Thermal Data of 2-Ethyl-1,3-dimethoxybenzene

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the thermal profiling and purification of asymmetric aromatic ethers. 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) is a quintessential example—a highly valuable building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active stilbenes. Despite its utility, empirical thermal data for this compound is often fragmented across specialized literature.

This technical guide consolidates the available thermodynamic data, outlines field-proven protocols for thermal property determination, and provides mechanistic insights into the molecular behavior of this compound to support researchers and drug development professionals.

Molecular Causality and Thermal Behavior

The thermal properties of 2-Ethyl-1,3-dimethoxybenzene are strictly dictated by its structural asymmetry and intermolecular forces:

-

Boiling Point Dynamics: The molecule features a benzene ring substituted with two electron-donating methoxy groups and an ethyl group at the 2-position. The molecular weight (166.22 g/mol ) and the dipole moments generated by the ether oxygens result in a relatively high normal boiling point (estimated at ~245–255 °C at 760 mmHg). Because exposing aromatic ethers to such extreme temperatures can induce thermal degradation or oxidative cleavage of the methoxy groups, purification must be performed under reduced pressure. Literature confirms successful distillation at1 and2.

-

Melting Point Dynamics: The introduction of the 2-ethyl group between the two methoxy groups creates significant steric hindrance. This structural bulk disrupts the planar symmetry of the molecule, severely inhibiting efficient crystal lattice packing. Consequently, unlike highly symmetrical aromatic compounds, 2-Ethyl-1,3-dimethoxybenzene remains a liquid at standard room temperature, with a sub-ambient melting point inferred to be significantly lower than its unsubstituted analog,3.

Quantitative Data Summary

The following table synthesizes the empirical and extrapolated thermal data for 2-Ethyl-1,3-dimethoxybenzene derived from primary literature and chemical databases.

| Property | Value | Pressure / Conditions | Source / Reference |

| Boiling Point (Vacuum) | 109 °C | 1 mmHg | 1 |

| Boiling Point (Vacuum) | 120–122 °C (Lit. 121.5 °C) | 11 mmHg | 2 |

| Boiling Point (Normal) | ~245–255 °C | 760 mmHg (Atmospheric) | Calculated (Clausius-Clapeyron) |

| Melting Point | < -52 °C (Sub-ambient) | Standard Pressure | Inferred via Structural Analogs |

| Molecular Weight | 166.22 g/mol | N/A | 4 |

| LogP | 2.62 | N/A | 4 |

Experimental Workflows and Self-Validating Protocols

Reduced-Pressure Fractional Distillation (Boiling Point Determination)

To accurately determine the boiling point and isolate the compound without thermal degradation, a self-validating vacuum distillation protocol is required.

Fig 1: Vacuum distillation workflow for the purification of 2-Ethyl-1,3-dimethoxybenzene.

Step-by-Step Methodology:

-

Apparatus Assembly & Leak Testing: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a liquid nitrogen cold trap. Self-Validation: Before loading the sample, pull a vacuum on the empty system. The digital gauge must hold a steady pressure (e.g., 1 mmHg) for 5 minutes. If pressure rises, a leak is present and must be resolved to prevent oxidation.

-

Sample Loading: Transfer the crude 2-Ethyl-1,3-dimethoxybenzene into the distillation flask. Introduce PTFE boiling stones to provide nucleation sites, preventing superheating and explosive bumping.

-

Vacuum Equilibration: Gradually apply the vacuum to the target pressure (1 mmHg or 11 mmHg). Allow the system to equilibrate to ensure all residual volatile solvents are stripped off before heating.

-

Controlled Heating: Apply heat using a precisely controlled silicone oil bath or heating mantle. Ramp the temperature slowly (2–3 °C/min).

-

Fraction Collection: Monitor the vapor temperature at the distillation head. Discard the fore-run. Collect the main fraction when the vapor temperature stabilizes at the literature values (109 °C at 1 mmHg, or 120–122 °C at 11 mmHg). The stabilization of temperature validates the distillation of a pure substance.

-

Inert Shutdown: Remove the heat source. Crucially, backfill the apparatus with Argon or Nitrogen gas before the system fully cools. Causality: Hot aromatic ethers are susceptible to auto-oxidation if exposed to atmospheric oxygen; inert backfilling preserves product integrity.

Differential Scanning Calorimetry (DSC) for Sub-Ambient Melting Point

Because the compound is a liquid at room temperature, traditional capillary melting point apparatuses are useless. DSC provides a rigorous, thermodynamic measurement of the freezing/melting transitions.

Fig 2: DSC protocol for determining sub-ambient melting points of liquid aromatic ethers.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC using high-purity Indium (MP: 156.6 °C) and a low-temperature standard (e.g., n-Octane, MP: -56.8 °C) to validate the heat flow and temperature sensors.

-

Sample Encapsulation: Weigh exactly 2.0–5.0 mg of the purified sample into an aluminum DSC crucible. Seal hermetically to prevent any moisture ingress, which would cause anomalous ice-melting peaks.

-

Thermal Quenching: Purge the cell with dry Nitrogen (50 mL/min). Using a Liquid Nitrogen Cooling Accessory (LNCA), rapidly quench the sample to -80 °C at 20 °C/min to force crystallization.

-

Isothermal Stabilization: Hold the sample at -80 °C for 10 minutes. Self-Validation: The heat flow baseline must become perfectly horizontal, indicating thermal equilibrium has been reached.

-

Controlled Heating Ramp: Heat the sample at a strict rate of 10 °C/min up to 25 °C.

-

Thermogram Analysis: The melting point is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting temperature of the pure crystal.

Conclusion

The thermal profiling of 2-Ethyl-1,3-dimethoxybenzene highlights the absolute necessity of vacuum techniques in modern synthetic workflows. By leveraging sub-ambient DSC and reduced-pressure distillation, researchers can bypass the thermal instability of asymmetric aromatic ethers, ensuring high-fidelity data and uncompromised purity for downstream drug development applications.

References

-

Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues | Erowid / Journal of Organic Chemistry (1990) | 1

-

US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof | Google Patents | 2

-

2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) Product Data | Fluorochem | 4

-

1,3-Dimethoxybenzene Price from Supplier Brand (Analog Data) | Chemsrc | 3

Sources

- 1. erowid.org [erowid.org]

- 2. US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof - Google Patents [patents.google.com]

- 3. 1,3-Dimethoxybenzene Price from Supplier Brand KAIWEIKANGBIOTECHNOLOGYCO.,LTD. on Chemsrc.com [m.chemsrc.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

The Electronic Landscape of 1,2,3-Trisubstituted Benzenes: Mechanistic Insights and Applications

Executive Summary: The Vicinal Anomaly

In the realm of aromatic chemistry, the 1,2,3-substituted benzene ring (vicinal trisubstitution) presents a unique electronic and conformational landscape. Unlike their 1,2,4- or 1,3,5-counterparts, 1,2,3-trisubstituted arenes feature a central substituent (at the C2 position) that is flanked by two adjacent groups. This architecture creates a highly compressed steric environment that fundamentally alters the molecule's electronic properties. As a Senior Application Scientist, I frequently observe that failing to account for these specific vicinal effects leads to critical errors in predicting reactivity, metabolic stability, and target binding affinity. This whitepaper deconstructs the causality behind these electronic shifts and provides self-validating experimental frameworks for their analysis.

Mechanistic Foundations: Additivity vs. Steric Inhibition

The electronic behavior of a benzene ring with multiple substituents is generally governed by the 1[1]. When predicting electrophilic aromatic substitution (EAS) sites, the directing influences of the groups may act cooperatively (reinforcing the same position) or antagonistically (competing for different positions)[2]. In antagonistic scenarios, the 3 by stabilizing the Wheland intermediate most effectively[3].

However, in 1,2,3-trisubstituted systems, this standard additivity is frequently overridden by steric inhibition of resonance (often termed the buttressing effect). If the C2 substituent relies on

Caption: Logical workflow for predicting EAS regioselectivity in 1,2,3-trisubstituted benzenes.

Implications in Drug Discovery and Bioisosterism

In medicinal chemistry, the 1,2,3-substitution pattern is strategically employed to fine-tune the physicochemical properties of drug candidates. The synthesis of these multifunctional arenes often requires modular approaches, such as the 4[4]. By intentionally forcing a substituent out of plane, chemists can modulate the pKa of adjacent basic groups, alter the molecule's overall dipole moment, and improve metabolic stability by shielding vulnerable sites from cytochrome P450 oxidation.

Furthermore, the push to escape "flatland" has led to the development of 5 that mimic the electronic vectors of ortho- and meta-substituted benzenes while improving aqueous solubility and reducing toxicity[5].

Quantitative Analysis of Electronic Parameters

The table below summarizes the profound impact that vicinal steric compression has on the dominant electronic effects of common functional groups.

| Substituent Pattern | Central Group (C2) | Conformation | Dominant Electronic Effect | Relative Ring Electron Density |

| Monosubstituted | -NO₂ | Coplanar | Strong -R, -I | Highly Deactivated |

| 1,3-Dimethyl-2-nitro | -NO₂ | Orthogonal (Twisted) | -I only (Resonance inhibited) | Moderately Deactivated |

| Monosubstituted | -N(CH₃)₂ | Coplanar | Strong +R, -I | Highly Activated |

| 1,3-Dimethyl-2-(dimethylamino) | -N(CH₃)₂ | Orthogonal (Twisted) | -I only (Resonance inhibited) | Mildly Deactivated |

| Monosubstituted | -OCH₃ | Coplanar | +R, -I | Activated |

| 1,3-Dimethyl-2-methoxy | -OCH₃ | Partially Twisted | Weak +R, -I | Weakly Activated |

Self-Validating Experimental Protocols

To rigorously evaluate the electronic properties of 1,2,3-substituted benzenes, we employ a multimodal approach combining spectroscopic mapping and kinetic reactivity assays.

Caption: Multimodal experimental workflow for validating electronic properties of vicinal arenes.

Protocol A: Kinetic EAS Regioselectivity Assay

Objective: Determine the dominant directing group and map the highest HOMO orbital density by observing kinetic regioselectivity. Causality: By subjecting the substrate to a mild electrophile under strict temperature control, the reaction remains under kinetic control. The electrophile attacks the position with the highest HOMO coefficient, directly revealing the net electronic influence of the three substituents without thermodynamic equilibration.

-

Substrate Preparation & Internal Control: Dissolve 1.0 mmol of the 1,2,3-trisubstituted benzene and 1.0 mmol of an internal standard (1,4-dimethoxybenzene) in 10 mL of anhydrous glacial acetic acid.

-

Causality: Acetic acid acts as both a polar protic solvent to stabilize the Wheland intermediate and a mild acid to activate the electrophile without inducing substrate polymerization.

-

-

Electrophile Introduction: Add 1.05 mmol of Br₂ dropwise at 0 °C under a nitrogen atmosphere.

-

Causality: Low temperature minimizes thermodynamic equilibration and polybromination, ensuring the product distribution accurately reflects the initial ground-state electronic activation.

-

-

Quenching: After 30 minutes, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate rapidly reduces unreacted Br₂ to inert Br⁻, halting the EAS reaction instantaneously to preserve the kinetic product ratio.

-

-

Self-Validation & Quantification: Extract with dichloromethane, dry over MgSO₄, and analyze via GC-MS.

Protocol B: NMR-Based Electron Density Mapping

Objective: Quantify the extent of steric inhibition of resonance by mapping the ¹³C NMR chemical shifts of the aromatic carbons.

Causality: The ¹³C chemical shift of the para-carbon (C5 in a 1,2,3-system) is highly sensitive to the resonance contribution of the C2 substituent. A downfield shift relative to an unhindered analog indicates a loss of

-

Sample Preparation: Dissolve 15 mg of the 1,2,3-trisubstituted analyte and 15 mg of a rigid positive control (e.g., a fused indoline system) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen for its low polarity, minimizing solvent-induced conformational changes that could artificially alter the substituent's twist angle.

-

-

Data Acquisition: Acquire ¹³C NMR spectra at 125 MHz using a standard pulse sequence with a relaxation delay (D1) of 2.0 seconds.

-

Causality: A sufficient relaxation delay ensures quantitative integration and sharp, highly resolved signals for accurate chemical shift mapping.

-

-

Self-Validation & Spectral Analysis: Reference all spectra to the TMS internal standard (0.00 ppm).

-

Self-Validation: First, verify that the rigid positive control exhibits the expected upfield shift at its para position, proving the NMR instrument is correctly calibrated and the

effect is observable. Next, calculate the

-

References

-

4.1.7: Trisubstituted Benzenes - Additivity of Effects - Chemistry LibreTexts 1

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" - Master Organic Chemistry 3

-

Aromatization of 1,3-Cyclohexanedione: Modular Synthesis of 2,3-Disubstituted Phenols - ResearchGate 4

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - National Center for Biotechnology Information (PMC)5

Sources

Biological Potential & Synthetic Utility of 2-Ethyl-1,3-dimethoxybenzene

A Technical Monograph for Drug Discovery & Application Scientists

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: 13329-69-6), often regarded as a niche fine chemical, represents a critical lipophilic pharmacophore scaffold in medicinal chemistry.[1] While its direct pharmacological activity is mild (primarily functioning as a flavor/fragrance agent with hazelnut notes), its value lies in its role as a latent precursor to bioactive alkylresorcinols and a regioselective building block for bacterial DNA helicase inhibitors .[1]

This guide analyzes the compound not merely as a solvent or intermediate, but as a "masked" bioactive agent.[1] We explore its metabolic activation via CYP450 O-demethylation, its utility in synthesizing coumarin-based antibiotics, and the physicochemical properties that make it an ideal probe for hydrophobic binding pockets.[1]

Chemical Identity & Physicochemical Profile

Understanding the biological behavior of 2-Ethyl-1,3-dimethoxybenzene requires a precise look at its structural properties.[1] The ethyl group at the C2 position introduces steric bulk and increases lipophilicity compared to the parent 1,3-dimethoxybenzene, altering its binding kinetics and metabolic stability.[1]

| Property | Value / Description | Relevance to Bioactivity |

| IUPAC Name | 1,3-dimethoxy-2-ethylbenzene | Core scaffold identity |

| Molecular Formula | C₁₀H₁₄O₂ | Low molecular weight (Fragment-based drug design) |

| Molecular Weight | 166.22 g/mol | High permeability (CNS active potential) |

| LogP (Predicted) | ~2.8 - 3.1 | Optimal range for oral bioavailability and membrane crossing |

| H-Bond Donors | 0 | High membrane permeability; "masked" polarity |

| H-Bond Acceptors | 2 (Ether oxygens) | Weak interaction with receptor sites until metabolized |

| Odor Profile | Earthy, Hazelnut, Sweet | Olfactory receptor agonist (ORs) |

Metabolic Activation: The "Pro-Drug" Mechanism

Biologically, 2-Ethyl-1,3-dimethoxybenzene acts as a pro-drug for 2-ethylresorcinol.[1] The methoxy groups protect the phenolic oxygens, improving absorption.[1] Once in the liver, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze O-demethylation.[1]

Mechanism of Action

The biological activity is unleashed upon the removal of the methyl groups.[1] The resulting 2-ethylresorcinol possesses significant antiseptic and protein-binding properties due to the exposed hydroxyl groups, which can participate in hydrogen bonding and redox cycling.[1]

Key Pathway:

-

Phase I Metabolism: CYP-mediated hydroxylation of the methoxy carbon.[1]

-

Hemiacetal Collapse: Spontaneous release of formaldehyde.[1]

-

Active Metabolite Formation: Generation of 2-ethyl-3-methoxyphenol and subsequently 2-ethylresorcinol.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway from the ether precursor to the active resorcinol and potential quinone toxicity.[1]

Caption: Figure 1.[2] Bioactivation pathway of 2-Ethyl-1,3-dimethoxybenzene to its active phenolic forms via CYP450-mediated O-demethylation.[1][3]

Pharmacological Applications

The primary utility of 2-Ethyl-1,3-dimethoxybenzene in modern drug development is as a regioselective synthone for bacterial helicase inhibitors.[1]

Bacterial DNA Helicase Inhibition

Research indicates that 2-ethylresorcinol (derived from our core compound) is a key starting material for Coumarin-based Helicase Inhibitors . These compounds target the replicative helicase of Bacillus anthracis and Staphylococcus aureus, enzymes essential for bacterial DNA replication.[1][4]

-

Target: Bacterial Replicative Helicase (DnaB homologues).

-

Mechanism: The ethyl group at the C8 position of the final coumarin ring (derived from the C2 of the starting material) provides critical hydrophobic contacts within the helicase ATP-binding pocket, enhancing potency compared to the methyl analog.[1]

-

Efficacy: Compounds synthesized from this scaffold have shown IC₅₀ values in the low micromolar range against S. aureus.[1]

Antiseptic & Antimicrobial Potential

Historically, alkylresorcinols are known for their ability to disrupt microbial cell membranes.[1]

-

Mode of Action: The amphiphilic nature (ethyl tail + phenolic head) allows integration into the lipid bilayer, causing leakage of intracellular components.[1]

-

Spectrum: Broad-spectrum activity against Gram-positive bacteria.[1]

Experimental Protocols

This section details the protocols for utilizing 2-Ethyl-1,3-dimethoxybenzene in a bio-relevant context: synthesizing the active coumarin scaffold and testing its antibacterial potential.

Protocol A: Regioselective Synthesis of Coumarin Scaffold

Context: Converting the precursor into a bioactive helicase inhibitor.[1]

Reagents:

-

2-Ethyl-1,3-dimethoxybenzene (Precursor)[1]

-

Boron Tribromide (BBr₃) (Demethylating agent)

-

Sulfuric Acid (75%)

Step-by-Step Methodology:

-

Demethylation: Dissolve 2-Ethyl-1,3-dimethoxybenzene (10 mmol) in anhydrous DCM at -78°C. Add BBr₃ (25 mmol) dropwise. Warm to RT and stir for 12h. Quench with ice water to isolate 2-ethylresorcinol .[1]

-

Pechmann Condensation: Mix 2-ethylresorcinol (5 mmol) with ethyl acetoacetate (5 mmol).

-

Cyclization: Add 75% H₂SO₄ (10 mL) dropwise at 0°C while stirring.

-

Reaction: Maintain temperature <10°C for 2 hours, then pour reaction mixture into crushed ice.

-

Isolation: Filter the resulting precipitate (7-hydroxy-4-methyl-8-ethylcoumarin). Recrystallize from ethanol.

-

Validation: Confirm structure via ¹H-NMR (Look for ethyl triplet/quartet and coumarin alkene singlet).

Protocol B: Bacterial Growth Inhibition Assay (MIC)

Context: Validating the biological activity of the synthesized derivative.[1]

-

Preparation: Dissolve the synthesized coumarin derivative in DMSO (Stock: 10 mg/mL).

-

Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no turbidity.

-